4-(1H-Imidazol-1-yl)-2-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-Imidazol-1-yl)-2-nitropyridine is a heterocyclic compound that features both an imidazole ring and a nitropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Imidazol-1-yl)-2-nitropyridine typically involves the condensation of 4-chloro-2-nitropyridine with imidazole under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction mechanism involves the nucleophilic substitution of the chlorine atom by the imidazole ring, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(1H-Imidazol-1-yl)-2-nitropyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The imidazole ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions often use reagents such as halogens (e.g., bromine) and acids (e.g., sulfuric acid).
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 4-(1H-Imidazol-1-yl)-2-aminopyridine.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
4-(1H-Imidazol-1-yl)-2-nitropyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 4-(1H-Imidazol-1-yl)-2-nitropyridine involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry. The nitro group can participate in redox reactions, influencing the compound’s biological activity. The compound’s ability to interact with enzymes and receptors makes it a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
4-(1H-Imidazol-1-yl)phenol: Contains a phenol group instead of a nitropyridine moiety.
4-(1H-Imidazol-1-yl)benzaldehyde: Contains an aldehyde group instead of a nitropyridine moiety.
4-(1H-Imidazol-1-yl)phenylmethanone: Contains a ketone group instead of a nitropyridine moiety
Uniqueness
4-(1H-Imidazol-1-yl)-2-nitropyridine is unique due to the presence of both an imidazole ring and a nitropyridine moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C8H6N4O2 |
---|---|
Molecular Weight |
190.16 g/mol |
IUPAC Name |
4-imidazol-1-yl-2-nitropyridine |
InChI |
InChI=1S/C8H6N4O2/c13-12(14)8-5-7(1-2-10-8)11-4-3-9-6-11/h1-6H |
InChI Key |
NJSMRKRJTNODRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1N2C=CN=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.